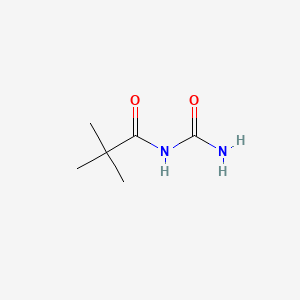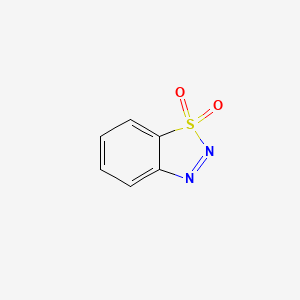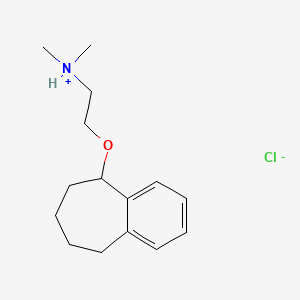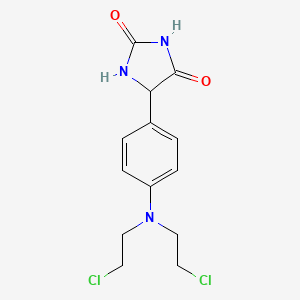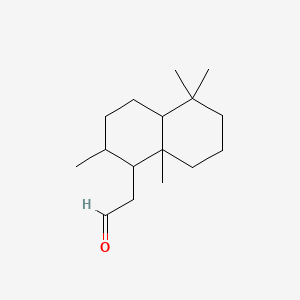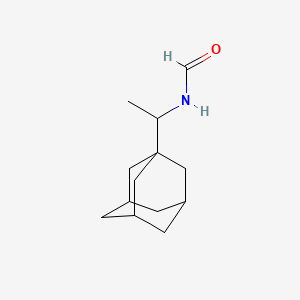
Formamide, N-(1-adamantyl-1-ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(1-adamantyl-1-ethyl)- is a chemical compound with the molecular formula C11H17NO It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-adamantyl-1-ethyl)- typically involves the reaction of 1-bromoadamantane with formamide. The process can be summarized in the following steps:
Preparation of 1-bromoadamantane: Adamantane is brominated using liquid bromine to yield 1-bromoadamantane.
Reaction with Formamide: 1-bromoadamantane is then reacted with formamide to produce Formamide, N-(1-adamantyl-1-ethyl)-.
Industrial Production Methods
For large-scale production, the synthesis of Formamide, N-(1-adamantyl-1-ethyl)- can be optimized to reduce the use of toxic reagents and solvents. The process can be carried out in a single pot to make it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(1-adamantyl-1-ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The adamantyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl oxides, while reduction can produce adamantyl amines .
Aplicaciones Científicas De Investigación
Formamide, N-(1-adamantyl-1-ethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Formamide, N-(1-adamantyl-1-ethyl)- exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides rigidity and stability, allowing the compound to interact with specific enzymes and receptors. This interaction can modulate biological pathways and lead to various effects, such as antiviral or antiparkinsonian activity .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Formamide, N-(1-adamantyl-1-ethyl)- is unique due to its specific structural modifications, which provide distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other adamantane derivatives .
Propiedades
Número CAS |
101468-16-0 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]formamide |
InChI |
InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15) |
Clave InChI |
HJSYQRZMNFETRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


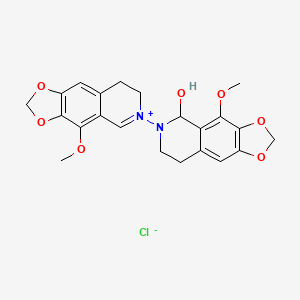
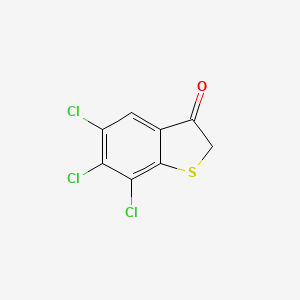
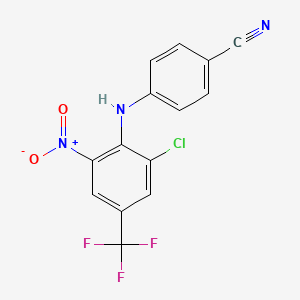
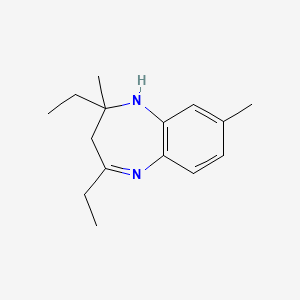
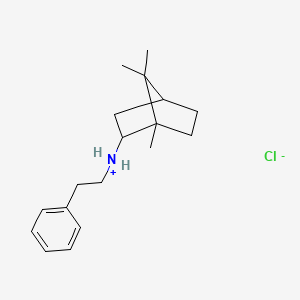
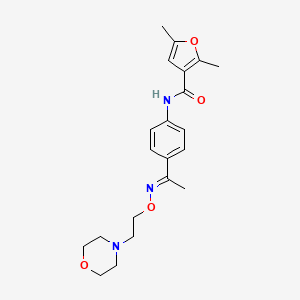
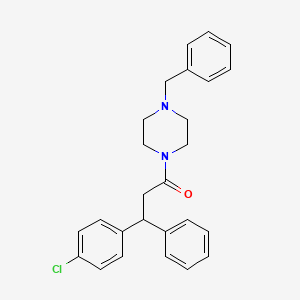
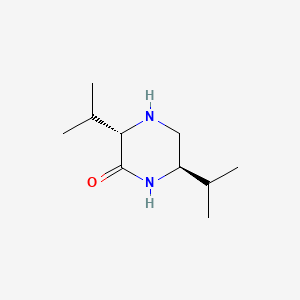
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
